![molecular formula C18H10O2 B1254382 Tetracene-1,4-dione CAS No. 15098-01-8](/img/structure/B1254382.png)
Tetracene-1,4-dione
Overview
Description
Tetracene-1,4-dione is a tetracenequinone.
Scientific Research Applications
Film Forming Ability in Organic Electronics Tetracene-1,4-dione derivatives have shown potential in organic electronics due to their excellent film-forming abilities. A study on 6,11-di(thiophen-2-yl)-tetracene-5,12-dione (DTTDO) demonstrated its promising applications in organic thin film transistors (Zhang et al., 2011).
Luminescent Properties Tetracene-1,4-dione derivatives can exhibit significant luminescent properties. Research on a tetracene-rhodanine adduct, derived from a Knoevenagel reaction involving Acetetracenylene-1,2-dione, displayed magenta luminescence and ambipolar properties suitable for electronic applications (Matsuo et al., 2019).
Synthesis Potential The rediscovery of tetracene-1,4-dione has opened new avenues in synthesis, particularly for asymmetric reductions and complex formation. The synthesis efficiency and potential applications in creating novel compounds with specific properties have been highlighted in several studies (Kündig et al., 2005).
Environmental Implications Studies involving tetracene-1,4-dione derivatives have also considered environmental aspects. Research on dibenzo[a,l]tetracene and dibenzo[a,j]tetracene, synthesized using tetracene-1,4-dione derivatives, has helped in understanding their environmental presence and potential hazards, particularly in relation to coal tar (Ramisetti et al., 2020).
Exciton Fission and Fusion The photophysical study of covalently linked tetracene dimers provided insights into exciton fission and fusion processes. Such studies are crucial for understanding the photophysical behavior of organic compounds and their potential in photonics and optoelectronics (Müller et al., 2006).
Molecular Receptors and Binding Properties Tetracene-1,4-dione derivatives have been explored as molecular receptors. Research on tetracationic molecular receptors derived from tetracene-1,4-dione analogs showed altered binding properties and potential for nanoscale device applications (Macias et al., 2000).
Electron Mobility Enhancement The study of tetrabromotetraazapentacene, synthesized from tetracene-1,4-dione derivatives, revealed improved electron mobility, demonstrating the compound's utility in thin-film transistors and other electronic devices (Reiss et al., 2018).
properties
IUPAC Name |
tetracene-1,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-17-5-6-18(20)16-10-14-8-12-4-2-1-3-11(12)7-13(14)9-15(16)17/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQTXHFYWBUHBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=O)C=CC(=O)C4=CC3=CC2=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557809 | |
Record name | Tetracene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetracene-1,4-dione | |
CAS RN |
15098-01-8 | |
Record name | 1,4-Naphthacenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15098-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetracene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.